molecular formula C19H16ClN3O3S B2611035 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 851078-95-0

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2611035
CAS No.: 851078-95-0
M. Wt: 401.87
InChI Key: KOTFIQSBALOYAW-UHFFFAOYSA-N
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Description

The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a structurally complex molecule featuring a benzodioxin ring linked via an acetamide bridge to a 3-chlorophenyl-substituted imidazole moiety. Its molecular formula is C₁₉H₁₆ClN₃O₃S, with a calculated molecular weight of 420.86 g/mol. The benzodioxin ring contributes to conformational rigidity, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-13-2-1-3-15(10-13)23-7-6-21-19(23)27-12-18(24)22-14-4-5-16-17(11-14)26-9-8-25-16/h1-7,10-11H,8-9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTFIQSBALOYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple stepsThe final step involves the coupling of the imidazole derivative with the benzodioxin moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

A critical structural analog is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (WAY-310334; CAS 688335-72-0) , which replaces the 3-chlorophenyl group with a 3-methoxyphenyl substituent. Key comparative data are summarized below:

Compound Name Substituent on Phenyl Molecular Weight (g/mol) Key Functional Differences
Target Compound (Chlorophenyl) 3-Cl 420.86 Electron-withdrawing Cl atom; increased polarity
WAY-310334 (Methoxyphenyl) 3-OCH₃ 397.45 Electron-donating OCH₃ group; lower molecular weight
2-(3,4-Dichlorophenyl)-N-(...)acetamide* 3,4-Cl₂ 402.27 Dual Cl substitution; enhanced halogen bonding potential

*From : Dichlorophenyl analog with pyrazol ring instead of benzodioxin.

Key Findings:

  • Electronic Effects: The 3-chlorophenyl group in the target compound introduces a stronger electron-withdrawing effect compared to the methoxy group in WAY-310333.
  • Steric Considerations: The dichlorophenyl analog () exhibits significant steric hindrance, leading to dihedral angles of 54.8°–77.5° between aromatic rings. This contrasts with the target compound’s benzodioxin-imidazole system, where conformational rigidity may reduce torsional strain.

Hydrogen Bonding and Crystal Packing

The dichlorophenyl acetamide derivative () forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, a pattern consistent with graph set analysis. These dimers enhance crystal stability and may correlate with higher melting points (observed range: 473–475 K).

Research Methodologies and Validation

Structural analyses of these compounds rely heavily on SHELXL for crystallographic refinement (). For example, utilized SHELXL to resolve three distinct conformers in the asymmetric unit, underscoring the program’s utility in handling complex molecular geometries. Structure validation tools (e.g., PLATON; ) ensure accuracy in hydrogen-bond assignments and torsional parameter reporting.

Biological Activity

The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features several notable structural components:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis.
  • Chlorophenyl Group : Imparts unique electronic properties that can influence biological interactions.
  • Sulfanyl Moiety : May enhance reactivity and interactions with biological targets.

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC₁₁H₉ClN₂O₂S
Molecular Weight268.72 g/mol
CAS Number851721-96-5

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazole Ring : Through condensation reactions involving appropriate precursors.
  • Introduction of the Chlorophenyl Group : Via nucleophilic substitution reactions.
  • Sulfanyl and Acetamide Functionalization : To complete the structure.

These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, modulating enzyme activity.
  • Receptor Modulation : The chlorophenyl group may engage in hydrophobic interactions with receptor binding sites, influencing receptor activation or inhibition.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium.

Case Study: Antimicrobial Efficacy

A study characterized the antimicrobial activity of related thiazole derivatives, revealing that certain substitutions enhanced activity against drug-resistant pathogens. For instance:

CompoundMIC (µg/mL)Activity Against
Compound 3h2Staphylococcus aureus
Compound 3j2Enterococcus faecium

This suggests that structural modifications significantly impact antimicrobial efficacy, which may be applicable to the imidazole-based compound under discussion.

Anticancer Potential

The compound's potential anticancer activity has been explored in various studies. For example, it has been observed to decrease cell viability in cancer cell lines significantly:

Cell LineViability (%)Treatment
Caco-239.8Compound treatment
A54956.9Compound treatment

Such findings indicate that the compound may serve as a scaffold for developing new anticancer agents.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
To synthesize this compound with ≥98% purity (as seen in structurally similar derivatives like WAY-310334 ), optimize reaction conditions using a combination of:

  • Stepwise coupling : React 1-(3-chlorophenyl)-1H-imidazole-2-thiol with chloroacetyl chloride under inert conditions (N₂ atmosphere) to form the sulfanyl-acetamide intermediate.
  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) for conjugating the intermediate to the 2,3-dihydro-1,4-benzodioxin-6-amine moiety, as demonstrated in analogous amide syntheses .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in methanol to isolate the pure product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Critical Parameters:

  • Temperature control (0–5°C during coupling to minimize side reactions).
  • Stoichiometric excess of the amine component (1.2–1.5 equivalents) to drive the reaction to completion.

Basic: How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfanyl-acetamide linkage. Key signals include:
    • A singlet for the methylene group (CH₂-S) at δ ~4.2 ppm in 1H^1H-NMR.
    • Carbonyl (C=O) resonance at δ ~170 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography : For absolute conformation verification, grow single crystals via slow evaporation (e.g., dichloromethane/methanol). Analyze dihedral angles between the imidazole and benzodioxin rings to confirm steric repulsion effects (e.g., angles ~50–77°, as seen in related dichlorophenylacetamides) .

Data Interpretation Tip:
Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G**) to resolve ambiguities in tautomeric forms .

Advanced: What computational strategies can predict this compound’s reactivity and stability?

Methodological Answer:

  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to model nucleophilic substitution at the sulfanyl group or hydrolysis of the acetamide bond. Use transition state (TS) optimizations with the Nudged Elastic Band (NEB) method .
  • Solubility Prediction : Employ COSMO-RS simulations to estimate solubility in organic solvents (e.g., DMSO, ethanol) based on molecular surface charge distributions .
  • Degradation Studies : Simulate pH-dependent stability using molecular dynamics (MD) with explicit solvent models (e.g., TIP3P water) to identify labile bonds .

Validation:
Cross-validate computational results with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .

Advanced: How to design experiments for evaluating its antimicrobial activity while minimizing false positives?

Methodological Answer:

  • Assay Design :
    • Use a microdilution broth method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
    • Test concentrations from 0.5–128 µg/mL in triplicate.
  • Data Validation :
    • Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
    • Use checkerboard assays to rule out synergism with β-lactam antibiotics .

Common Pitfalls:

  • Membrane-disrupting activity may cause false positives in resazurin-based assays; confirm via SEM imaging of treated bacterial cells .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Root-Cause Analysis Framework :
    • Purity Verification : Re-analyze batches via LC-MS to detect trace impurities (e.g., unreacted intermediates) .
    • Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) using ISO 20776-1 guidelines .
    • Structural Confirmation : Re-examine stereochemistry via circular dichroism (CD) if chiral centers are present .
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify outliers in replicate experiments .

Example Workflow:
If IC₅₀ values vary >2-fold between labs, conduct a cross-lab validation study with shared compound aliquots .

Basic: What are the optimal storage conditions to maintain compound integrity?

Methodological Answer:

  • Short-Term : Store at –20°C in amber vials under argon to prevent oxidation of the sulfanyl group.
  • Long-Term : Lyophilize and store at –80°C with desiccants (silica gel). Confirm stability via annual HPLC reanalysis .

Degradation Indicators:

  • Appearance of a new peak at ~6.8 ppm in 1H^1H-NMR (indicative of imidazole ring oxidation) .

Table 1: Key Analytical Parameters for Quality Control

Parameter Method Acceptance Criteria
PurityHPLC (C18, 254 nm)≥98% peak area
Melting PointDifferential Scanning Calorimetry160–165°C (decomp.)
Residual SolventsGC-MS≤0.1% (ICH Q3C guidelines)

Table 2: Synthesis Optimization Parameters

Variable Optimal Range Impact on Yield
Reaction Temperature0–5°CMinimizes thiol oxidation
Coupling AgentEDC·HCl (1.2 eq)Maximizes amide bond formation
Purification SolventEthyl Acetate/Hexane (3:7)Balances polarity for elution

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